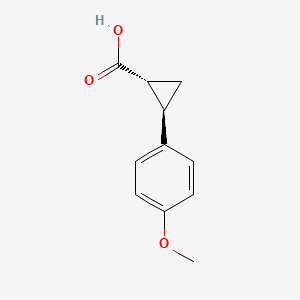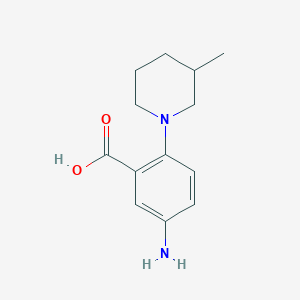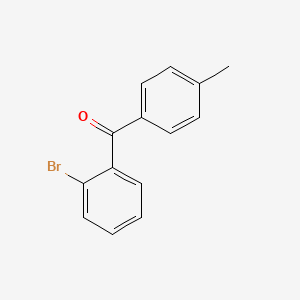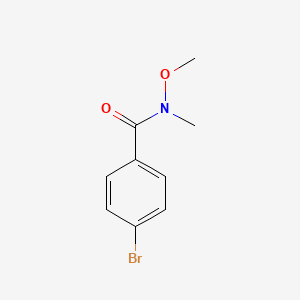
4-溴-N-甲氧基-N-甲基苯甲酰胺
概述
描述
4-Bromo-N-methoxy-N-methylbenzamide is a chemical compound that is structurally related to various substituted phenethylamine analogues and benzamides. Although the specific compound is not directly studied in the provided papers, related compounds with bromo, methoxy, and benzamide groups have been synthesized and analyzed, which can provide insights into the properties and behaviors of 4-Bromo-N-methoxy-N-methylbenzamide.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification. For instance, Methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene with an overall yield of about 47% and a purity of 99.8% as determined by GC . This suggests that a similar approach could be used for synthesizing 4-Bromo-N-methoxy-N-methylbenzamide, with modifications in the final steps to introduce the N-methylamide group.
Molecular Structure Analysis
X-ray crystallography has been used to determine the crystal structure of related compounds, such as N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, which crystallizes in two polymorphs in the monoclinic system . This indicates that 4-Bromo-N-methoxy-N-methylbenzamide may also exhibit polymorphism, and its molecular structure could be similarly analyzed using X-ray crystallography.
Chemical Reactions Analysis
The related compounds have been used to study their fragmentation patterns in mass spectrometry. For example, the EI-MS spectra of regioisomeric compounds related to 25B-NBOMe showed major bromine-containing ions and non-brominated fragments, which can be indicative of the stability and reactivity of the bromine substituent in these molecules . This information can be extrapolated to predict the behavior of 4-Bromo-N-methoxy-N-methylbenzamide under similar conditions.
Physical and Chemical Properties Analysis
Vibrational spectroscopic analysis, such as FTIR and FT-Raman, has been employed to study the properties of N-(4-Bromophenyl)-4-nitrobenzamide . The study included geometry optimization, calculation of vibrational frequencies, and intensity using different computational methods. The HOMO-LUMO gap and molecular electrostatic potential surfaces were also computed to understand the reactive nature of the compound. These techniques could be applied to 4-Bromo-N-methoxy-N-methylbenzamide to gain insights into its physical and chemical properties, as well as its potential applications in electro-optical devices due to the values of hyperpolarizability .
科学研究应用
杂环化合物的合成
4-溴-N-甲氧基-N-甲基苯甲酰胺及其衍生物已在合成窄花碱型烯酮中得到探索。这些化合物因其在创建复杂分子结构方面的潜力而受到有机化学领域的关注。研究表明,类似化合物的辐照会导致窄花碱型烯酮的形成,窄花碱型烯酮在合成各种杂环化合物中具有应用 (Kametani, Yamaki, Terui, Shibuya, & Fukumoto, 1972)。
血清素受体配体的放射合成
与 4-溴-N-甲氧基-N-甲基苯甲酰胺相关的化合物已用于血清素-5HT2 受体配体的放射合成。这些放射性标记的化合物对于理解大脑的血清素系统非常重要,并且在神经影像学中具有应用,特别是在 γ 发射断层扫描中。研究表明,特定的放射性碘化衍生物对 5HT2 受体表现出很高的亲和力和选择性 (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994)。
癌症治疗中的光动力疗法
4-溴-N-甲氧基-N-甲基苯甲酰胺衍生物已被研究其在癌症治疗中光动力疗法的潜在用途。具体来说,用新的苯磺酰胺衍生物基团取代的锌酞菁(在结构上与 4-溴-N-甲氧基-N-甲基苯甲酰胺相关)显示出有希望的结果。这些化合物表现出良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,使其成为癌症治疗中 II 型光敏剂的潜在候选者 (Pişkin, Canpolat, & Öztürk, 2020)。
抗精神病药
研究探索了 4-溴-N-甲氧基-N-甲基苯甲酰胺类似物作为抗精神病药的潜力。这些化合物,特别是取代的 6-甲氧基水杨酰胺,已被合成并评估其抗多巴胺能特性。研究表明,这些化合物可能有效治疗与多巴胺功能障碍相关的疾病,例如精神分裂症或双相情感障碍 (de Paulis, Kumar, Johansson, Rämsby, Florvall, Hall, Angeby-Möller, & Ogren, 1985)。
安全和危害
属性
IUPAC Name |
4-bromo-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHZWOBPONLEEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451356 | |
| Record name | 4-Bromo-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-methoxy-N-methylbenzamide | |
CAS RN |
192436-83-2 | |
| Record name | 4-Bromo-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-N-methoxy-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


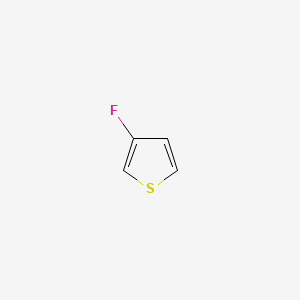
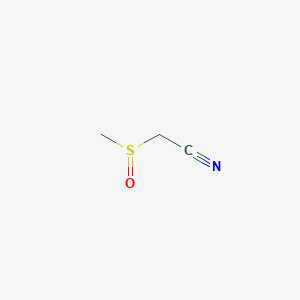

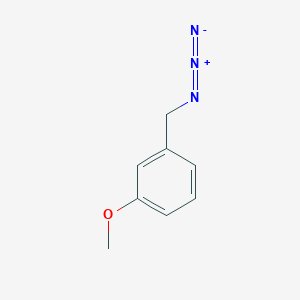
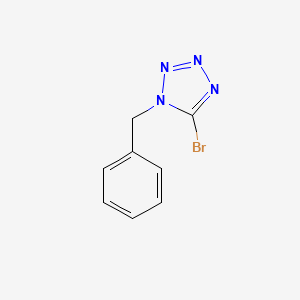
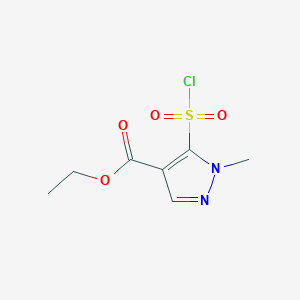
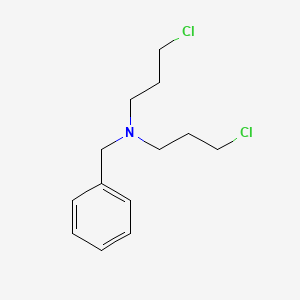
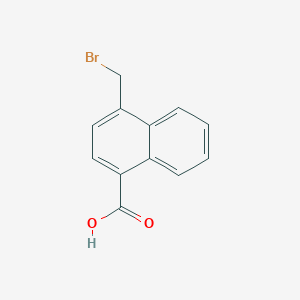

![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)
